molecular formula C8H7NO2S B8691445 6-Methoxy-2,3-dihydro-1,2-benzothiazol-3-one

6-Methoxy-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No. B8691445
M. Wt: 181.21 g/mol
InChI Key: RMKWOIHQUDXJBK-UHFFFAOYSA-N
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Patent
US08664404B2

Procedure details

A 1 L four-neck flask equipped with a stirrer, a thermometer and a condenser tube was charged with 90.6 g (0.5 mol) of 6-methoxy-1,2-benzisothiazol-3-one, 109.6 g (1.5 mol) of N,N-dimethylformamide and 150.0 g of chlorobenzene. While stirring, 89.2 g (0.75 mol) of thionyl chloride was added dropwise thereto at 80° to 90° C. over 1 hour, and the mixture was reacted at the same temperature for 5 hours. After terminating the reaction, the liquid reaction mixture was concentrated, and a crude product obtained was recrystallized from cyclohexane to give 86.9 g (0.44 mol) of 3-chloro-6-methoxy-1,2-benzisothiazole. The yield based on 6-methoxy-1,2-benzisothiazol-3-one was 87%.
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7](=O)[NH:8][S:9][C:5]=2[CH:4]=1.CN(C)C=O.S(Cl)([Cl:20])=O>ClC1C=CC=CC=1>[Cl:20][C:7]1[C:6]2[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[S:9][N:8]=1

Inputs

Step One
Name
Quantity
90.6 g
Type
reactant
Smiles
COC1=CC2=C(C(NS2)=O)C=C1
Name
Quantity
109.6 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
89.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at the same temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After terminating
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
a crude product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NSC2=C1C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 86.9 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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